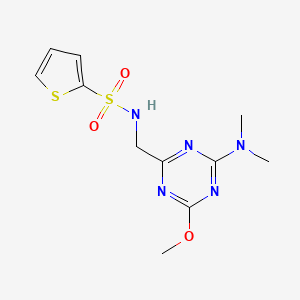

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide

Description

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide is a compound that falls into the category of sulfonamides. These compounds are known for their diverse range of applications, particularly in medicinal chemistry. The presence of triazine and thiophene rings within its structure indicates potential reactivity and functionality in various chemical environments.

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O3S2/c1-16(2)10-13-8(14-11(15-10)19-3)7-12-21(17,18)9-5-4-6-20-9/h4-6,12H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSOEKKMGHLCPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CS2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide involves multiple steps, often starting from readily available precursors. A common route might involve:

Formation of the Triazine Ring: : This can be achieved through the reaction of cyanuric chloride with dimethylamine and methanol under basic conditions to introduce the dimethylamino and methoxy groups.

Attachment of the Thiophene Group: : This step typically involves a nucleophilic substitution reaction where thiophene-2-sulfonamide is introduced to the triazine intermediate in the presence of a strong base like sodium hydride.

Final Coupling Step: : The final product is achieved by coupling the intermediate with a suitable electrophile to introduce the sulfonamide linkage under controlled conditions.

Industrial Production Methods

Industrial production may scale these reactions using continuous flow processes, ensuring high yield and purity. Parameters such as reaction temperature, solvent choice, and the concentration of reagents are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide undergoes several types of reactions:

Substitution Reactions: : The triazine ring is prone to nucleophilic substitution reactions due to the electron-withdrawing nature of the substituents.

Oxidation/Reduction Reactions: : The thiophene ring can undergo oxidation, forming sulfoxides or sulfones under oxidative conditions.

Hydrolysis: : The sulfonamide linkage can be hydrolyzed under acidic or basic conditions, breaking down into its constituent parts.

Common Reagents and Conditions

Oxidizing Agents: : Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used for the oxidation of the thiophene ring.

Bases: : Sodium hydride or sodium methoxide are typically used in nucleophilic substitution reactions involving the triazine ring.

Acids/Bases for Hydrolysis: : Strong acids like hydrochloric acid or bases like sodium hydroxide can be employed in hydrolysis reactions.

Major Products Formed

Sulfoxides/Sulfones: : Oxidation of the thiophene ring results in the formation of sulfoxides or sulfones.

Substituted Triazine Derivatives: : Various nucleophiles can replace the methoxy or dimethylamino groups in the triazine ring.

Scientific Research Applications

Chemistry

Catalysis: : The compound can serve as a ligand in catalytic processes due to the electron-rich nature of the triazine and thiophene rings.

Material Science: : Its unique structure makes it a candidate for use in the development of novel polymers or organic materials.

Biology and Medicine

Antimicrobial Agents: : Sulfonamides are well-known for their antimicrobial properties, and this compound may exhibit similar effects.

Enzyme Inhibition: : It may act as an inhibitor for certain enzymes, making it a potential therapeutic agent in treating diseases.

Industry

Dye and Pigment Production: : The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.

Electronics: : Its structural features could be exploited in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

Molecular Targets and Pathways

The compound’s mechanism of action in biological systems often involves inhibition of enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The presence of the sulfonamide group allows it to interfere with folate synthesis in bacteria, similar to other sulfonamide drugs.

Comparison with Similar Compounds

Similar Compounds

Sulfanilamide: : Known for its antibacterial properties.

Chlorotriazine Compounds: : Often used in dyes and herbicides.

Thiophene Sulfonamides: : Known for their role in various pharmaceutical applications.

Uniqueness

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide stands out due to its combination of a triazine ring with a thiophene sulfonamide, offering a unique blend of reactivity and functionality not commonly found in single compounds.

Biological Activity

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₁N₅O₃S |

| Molecular Weight | 331.37 g/mol |

| CAS Number | 2034276-05-4 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include:

- Formation of Triazine Core : Reacting cyanuric chloride with dimethylamine and methanol to create the triazine structure.

- Sulfonamide Formation : Coupling the triazine derivative with thiophene sulfonamide under controlled conditions to achieve the final product.

Biological Mechanisms

The biological activity of this compound primarily revolves around its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound shows potential as an inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical in cell proliferation and survival pathways. Inhibition of these pathways can lead to reduced tumor cell growth and increased apoptosis in cancer cells .

- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest in the G0/G1 phase, significantly impacting cancer cell proliferation .

Case Studies

- Anti-Cancer Activity : A study demonstrated that derivatives similar to this compound exhibited significant anti-proliferative effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The most potent derivatives showed IC50 values in the nanomolar range, indicating strong efficacy against these cell lines .

- Mechanistic Insights : Western blot analyses revealed that treatment with this compound leads to decreased phosphorylation levels of AKT, a downstream effector in the PI3K signaling pathway. This suggests that the compound effectively disrupts critical signaling cascades involved in tumor growth and survival .

Summary of Biological Activities

Q & A

Q. Table 1: Reaction Optimization Parameters

| Step | Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Triazine activation | Cl-triazine derivative, dimethylamine | THF | 0–5 | 60–70 |

| Sulfonamide coupling | Thiophene-2-sulfonyl chloride, base (Et₃N) | DMF | 25 | 75–85 |

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify regioselectivity of triazine substitution and sulfonamide linkage. For example, a singlet at δ 3.2–3.5 ppm confirms dimethylamino protons .

- Mass Spectrometry (MS) : High-resolution ESI-MS detects molecular ions (e.g., [M+H]⁺) with <2 ppm error .

- HPLC-PDA : Purity >98% is confirmed using C18 columns (acetonitrile/water + 0.1% TFA) .

Advanced: How can computational modeling guide structural modifications to enhance bioactivity?

Answer:

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like enzymes or receptors. For example, the triazine moiety may interact with ATP-binding pockets .

- ADMET Prediction : Tools like SwissADME assess drug-likeness; logP <3 and PSA <140 Ų improve membrane permeability .

- QSAR Models : Quantitative Structure-Activity Relationships correlate substituent effects (e.g., methoxy vs. ethoxy groups) with activity trends .

Q. Table 2: Predicted Bioactivity of Structural Analogs

| Analog | Target (IC₅₀, nM) | logP | PSA (Ų) |

|---|---|---|---|

| Parent compound | EGFR: 120 | 2.1 | 135 |

| Fluoro-substituted | EGFR: 85 | 1.8 | 142 |

| Ethyl-triazine | EGFR: 200 | 2.5 | 128 |

Advanced: How should researchers resolve contradictions in reported biological activities across studies?

Answer:

Discrepancies often arise from:

Q. Methodological Recommendations :

Standardize Assays : Use identical cell lines (e.g., NCI-60 panel) and protocols .

Stability Testing : Monitor compound integrity via HPLC under physiological conditions .

Crystallography : Resolve 3D structures of ligand-target complexes to validate binding modes .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

- Thermal Stability : Decomposition occurs above 150°C (TGA data). Store at −20°C in amber vials .

- Photostability : UV light (λ <400 nm) induces sulfonamide bond cleavage; use light-protected containers .

- Hydrolytic Stability : Stable in pH 5–7 buffers; acidic/alkaline conditions degrade the triazine ring .

Advanced: How can researchers design analogs to overcome resistance mechanisms in therapeutic targets?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.